4,5-Dimethylthiophene-2-carboxaldehyde
Overview
Description
4,5-Dimethylthiophene-2-carboxaldehyde is a derivatized thiophene compound potentially useful as a building block for synthesis . The thiophene moiety is of particular interest to material design .
Synthesis Analysis
The raw materials for the preparation of this compound include Phosphorus oxychloride, Potassium hydroxide, Hydrazinium hydroxide solution, Ethylene glycol, N-Methylformanilide, and 3-Methyl-2-thiophenecarboxaldehyde .Molecular Structure Analysis
The molecular formula of this compound is C7H8OS . The InChI Key is QSBBXKVGLJSGAJ-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound is potentially useful as a building block for synthesis . It presents the thiophene group with useful functionality for incorporation into materials .Physical and Chemical Properties Analysis
This compound has a refractive index of n20/D 1.579 . It has a boiling point of 82-85 °C/0.2 mmHg . The density of this compound is 1.179 g/mL at 25 °C .Scientific Research Applications
Cytochrome P450 Reactions
A study by Weaver-Guevara et al. (2020) explored the reactions of similar compounds with cytochrome P450 enzymes. Although not directly involving 4,5-Dimethylthiophene-2-carboxaldehyde, the research on 4,5-benzoxepin with cytochrome P450 isoforms offers insights into the metabolic pathways and reactions these compounds can undergo, which may have implications for this compound (Weaver-Guevara et al., 2020).
Reactivity with TpMe2Ir(C2H4)2
Paneque et al. (2003) investigated the reactivity of 2,5-Dimethylthiophene with TpMe2Ir(C2H4)2, a study that provides valuable information about the chemical behavior of dimethylthiophene derivatives. This study could suggest similar reactivity patterns for this compound (Paneque et al., 2003).
Chemoselective Protection
Carpenter and Chadwick (1985) demonstrated methods for transforming thiophene-2-carboxaldehydes into N, N'-dimethylimidazolidines. This study provides a basis for understanding how this compound might be protected and transformed, enhancing its utility in chemical synthesis (Carpenter & Chadwick, 1985).
Synthesis of Pyrrole-2-carboxaldehydes
Muchowski and Hess (1988) explored the synthesis of pyrrole-2-carboxaldehydes using related compounds. Their research offers insights into synthetic pathways that could be applicable to this compound (Muchowski & Hess, 1988).
Anticancer and Antiviral Effects
Wnuk et al. (1997) studied the anticancer and antiviral effects of 5'-carboxaldehydes, providing a context in which similar compounds like this compound might have biomedical applications (Wnuk et al., 1997).
Formation of Complex Thiophenic Structures
Paneque et al. (2005) reported the formation of complex thiophenic structures involving 2,5-Dimethylthiophene, which could hint at similar complex formation capabilities of this compound (Paneque et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
4,5-dimethylthiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-5-3-7(4-8)9-6(5)2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBBXKVGLJSGAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370042 | |
Record name | 4,5-Dimethylthiophene-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5928-48-3 | |
Record name | 4,5-Dimethylthiophene-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Dimethylthiophene-2-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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